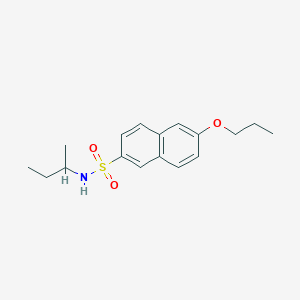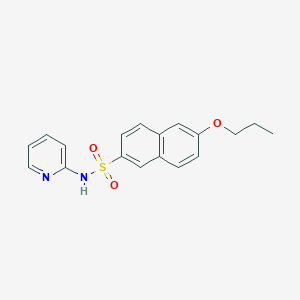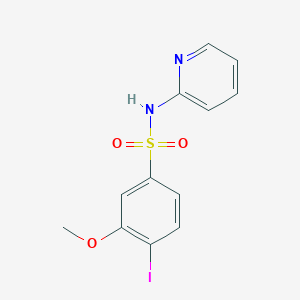
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as DPA-714, is a novel and potent ligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism and has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been extensively studied for its potential as a diagnostic tool in the field of neuroimaging.
Wirkmechanismus
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide binds to the TSPO in the brain, which is upregulated in various neurological disorders. TSPO is involved in the regulation of cellular energy metabolism and has been implicated in the pathogenesis of various neurological disorders. By selectively binding to TSPO, 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide allows for the non-invasive imaging of TSPO expression in vivo using PET or SPECT.
Biochemical and physiological effects:
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a high affinity for TSPO and to be highly selective for TSPO over other mitochondrial proteins. It has also been shown to have good brain penetration and to be rapidly cleared from the body. 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to be safe and well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments include its high affinity and selectivity for TSPO, its ability to non-invasively image TSPO expression in vivo using PET or SPECT, and its safety and tolerability. The limitations of using 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments include its cost, the need for specialized imaging equipment, and the need for trained personnel to perform the imaging studies.
Zukünftige Richtungen
There are several future directions for the use of 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the field of neuroimaging. One direction is the development of new TSPO ligands with improved properties, such as higher affinity, selectivity, and brain penetration. Another direction is the use of 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the diagnosis and monitoring of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide could be used to study the role of TSPO in various cellular processes, such as inflammation and apoptosis.
Synthesemethoden
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxybenzene with 4-methylsulfonyl chloride to form 2,5-dimethoxy-4-methylbenzenesulfonamide. The second step involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonamide with 2-pyridinecarboxaldehyde to form 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential as a diagnostic tool in the field of neuroimaging. It has been shown to selectively bind to the TSPO in the brain, which is upregulated in various neurological disorders. This allows for the non-invasive imaging of TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Eigenschaften
Produktname |
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H16N2O4S |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-10-8-12(20-3)13(9-11(10)19-2)21(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
InChI-Schlüssel |
CULMRNUEDXLTRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)










![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)